REACTION_CXSMILES
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[C:1]([S:9][CH2:10][CH:11]([CH3:15])[C:12](O)=[O:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:18])=O>C1(C)C=CC=CC=1>[C:1]([S:9][CH2:10][CH:11]([CH3:15])[C:12]([Cl:18])=[O:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
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|
Quantity
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11.6 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)SCC(C(=O)O)C
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Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
78 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution was warmed to 80° for 2.5 hours
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Duration
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2.5 h
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Type
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CUSTOM
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Details
|
evaporated to dryness under reduced pressure
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Name
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3-benzoylthio-2-methylpropanoyl chloride
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Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)SCC(C(=O)Cl)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |